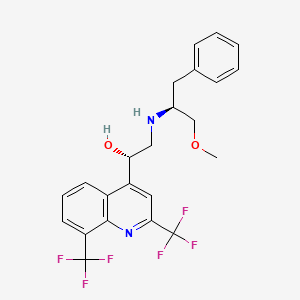

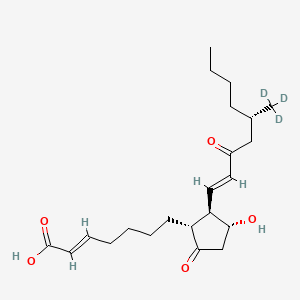

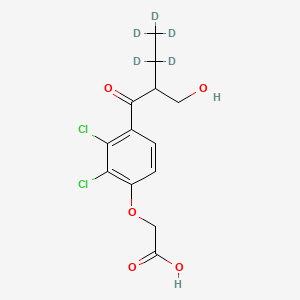

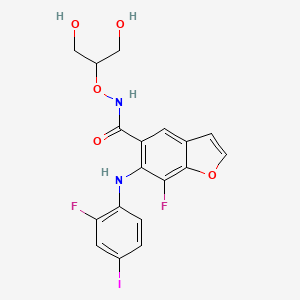

![molecular formula C38H58N6O7S B12421777 (2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbon-11, often referred to as C-11, is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes . It is produced using a cyclotron and is widely used in positron emission tomography (PET) imaging due to its ability to label a variety of biologically relevant molecules without altering their natural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbon-11 is typically produced through the bombardment of nitrogen gas with protons, resulting in the formation of [11C]carbon dioxide . This precursor can then be converted into various secondary precursors, such as [11C]methyl iodide, which are used in further synthesis .

Industrial Production Methods

In industrial settings, the production of Carbon-11 involves the use of high-energy cyclotrons to generate the radionuclide. The process requires precise control of reaction conditions to ensure high purity and specific activity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Carbon-11 undergoes a variety of chemical reactions, including:

Oxidation: Conversion of [11C]carbon monoxide to [11C]carbon dioxide.

Reduction: Reduction of [11C]carbon dioxide to [11C]methanol.

Substitution: Formation of [11C]methyl iodide from [11C]carbon dioxide.

Common Reagents and Conditions

Common reagents used in Carbon-11 chemistry include organic bases for carbon dioxide fixation and transition metals for catalysis . Reaction conditions often involve low pressures and temperatures to maintain the integrity of the radionuclide .

Major Products

Major products formed from Carbon-11 reactions include [11C]methyl iodide, [11C]carbon monoxide, and various [11C]labeled pharmaceuticals .

Applications De Recherche Scientifique

Carbon-11 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some key applications include:

Chemistry: Used in the synthesis of radiopharmaceuticals for PET imaging.

Biology: Helps in studying metabolic pathways and enzyme activities.

Medicine: Used in the diagnosis and monitoring of diseases such as cancer and neurological disorders.

Industry: Employed in the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of Carbon-11 involves its incorporation into biologically relevant molecules, allowing for the tracking of these molecules within the body using PET imaging . The positron emission from Carbon-11 interacts with electrons in the body, producing gamma rays that are detected by the PET scanner . This enables the visualization of biological processes at the molecular level .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Carbon-11 include other positron-emitting radionuclides such as Nitrogen-13, Oxygen-15, and Fluorine-18 .

Uniqueness

Carbon-11 is unique due to its ability to label a wide range of molecules without altering their natural properties, making it an ideal tracer for studying biological processes . Its short half-life also allows for multiple scans within a short period, reducing the radiation dose to the subject .

Propriétés

Formule moléculaire |

C38H58N6O7S |

|---|---|

Poids moléculaire |

743.0 g/mol |

Nom IUPAC |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1,2-dimethylpyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-aminophenyl)-2-methylpentanoic acid |

InChI |

InChI=1S/C38H58N6O7S/c1-10-23(4)32(42-37(50)38(7)16-11-17-43(38)8)35(47)44(9)30(22(2)3)20-31(51-25(6)45)34-41-29(21-52-34)33(46)40-28(18-24(5)36(48)49)19-26-12-14-27(39)15-13-26/h12-15,21-24,28,30-32H,10-11,16-20,39H2,1-9H3,(H,40,46)(H,42,50)(H,48,49)/t23-,24-,28+,30+,31+,32-,38+/m0/s1 |

Clé InChI |

YYYFRRSYTVJIOE-WWAIPBPMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)N)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@]3(CCCN3C)C |

SMILES canonique |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)N)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3(CCCN3C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

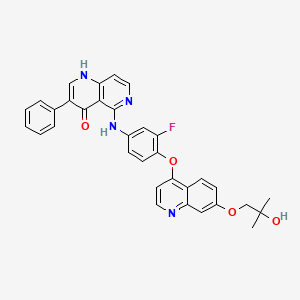

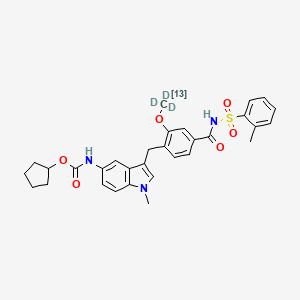

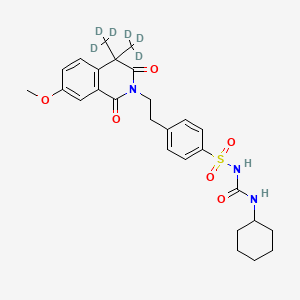

![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)